

# 5-Methylpyrazine-2-carboxamide: A Comprehensive Technical Guide for Pharmaceutical Development

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## Compound of Interest

Compound Name: **5-Methylpyrazine-2-carboxamide**

Cat. No.: **B1302251**

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## Introduction

**5-Methylpyrazine-2-carboxamide** is a pivotal heterocyclic intermediate in the landscape of modern pharmaceutical synthesis. Its structural motif, a pyrazine ring substituted with a methyl and a carboxamide group, serves as a versatile scaffold for the development of a range of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the synthesis, properties, and applications of **5-methylpyrazine-2-carboxamide**, offering critical insights for researchers and professionals engaged in drug discovery and development. The strategic importance of this intermediate is underscored by its role in the synthesis of prominent drugs such as the anti-diabetic agent Glipizide and the lipid-lowering drug Acipimox.[1][2]

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Methylpyrazine-2-carboxamide** is fundamental for its effective utilization in synthetic chemistry and pharmaceutical formulation.

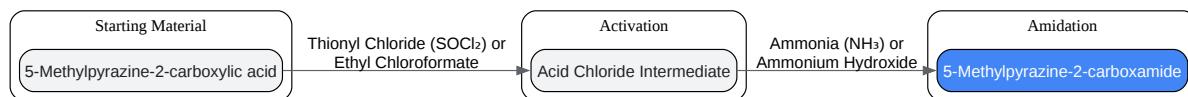
Property	Value	Source
Chemical Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O	[3]
Molar Mass	137.14 g/mol	[3]
Appearance	White or off-white solid/powder	[3]
Melting Point	167-169 °C	[3]
Solubility	Moderately soluble in water	[3]
IUPAC Name	5-methylpyrazine-2-carboxamide	
CAS Number	5521-57-3	

## Synthesis and Mechanistic Insights

The primary and most direct route to **5-Methylpyrazine-2-carboxamide** involves the amidation of its corresponding carboxylic acid precursor, 5-methylpyrazine-2-carboxylic acid. This transformation is a cornerstone of its industrial production.

## General Synthesis Pathway

The conversion of 5-methylpyrazine-2-carboxylic acid to **5-methylpyrazine-2-carboxamide** can be efficiently achieved through several synthetic methodologies. A common approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.



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Caption: General synthesis pathway for **5-Methylpyrazine-2-carboxamide**.

A frequently employed method for the synthesis of the precursor, 5-methylpyrazine-2-carboxylic acid, involves the oxidation of 2,5-dimethylpyrazine.[\[4\]](#) Alternative routes may start from methylglyoxal and o-phenylenediamine.[\[2\]](#)

## Detailed Experimental Protocol: Amidation of 5-Methylpyrazine-2-carboxylic acid

This protocol outlines a representative lab-scale synthesis of **5-methylpyrazine-2-carboxamide** from its carboxylic acid precursor.

### Materials:

- 5-Methylpyrazine-2-carboxylic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous toluene
- Ammonium hydroxide (28-30%)
- Ice
- Methanol

### Procedure:

- Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 5-methylpyrazine-2-carboxylic acid (1 equivalent) in anhydrous toluene.
- Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
- Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting residue is the crude 5-methylpyrazine-2-carbonyl

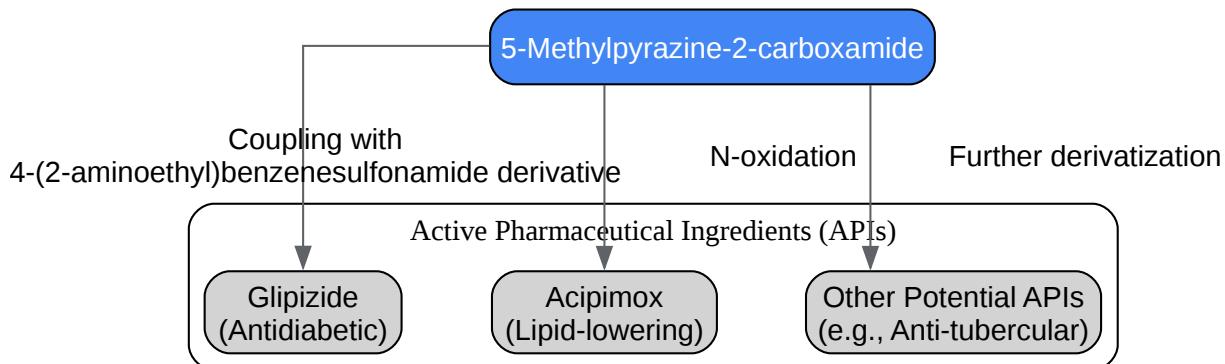
chloride.

- Amidation: Cool the crude acid chloride in an ice bath.
- Slowly and carefully add concentrated ammonium hydroxide solution with vigorous stirring, maintaining the temperature below 10 °C.
- Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
- Isolation and Purification: Collect the precipitated solid by filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol-water mixture, to yield pure **5-methylpyrazine-2-carboxamide**.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (FT-IR, NMR, and MS).

## Applications in Pharmaceutical Synthesis

**5-Methylpyrazine-2-carboxamide** is a critical building block in the synthesis of several important pharmaceuticals. Its pyrazine core and reactive carboxamide group allow for further molecular elaboration to construct complex drug architectures.



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Caption: Role of **5-Methylpyrazine-2-carboxamide** as a key pharmaceutical intermediate.

## Glipizide Synthesis

In the synthesis of Glipizide, a second-generation sulfonylurea used to treat type 2 diabetes, **5-methylpyrazine-2-carboxamide** is a key precursor.<sup>[2][5]</sup> The synthesis typically involves the coupling of an activated form of 5-methylpyrazine-2-carboxylic acid with a substituted phenethylamine derivative, followed by reaction with cyclohexyl isocyanate.<sup>[5]</sup>

## Acipimox Synthesis

Acipimox, a nicotinic acid analog used as a lipid-lowering agent, is the 4-oxide derivative of 5-methylpyrazine-2-carboxylic acid.<sup>[6][7][8]</sup> While Acipimox is the N-oxide of the carboxylic acid, the carboxamide can serve as a closely related intermediate in synthetic pathways leading to Acipimox and its analogs.

## Anti-tubercular Agents

Derivatives of 5-methylpyrazine-2-carbohydrazide have been synthesized and investigated for their potential as anti-tubercular agents, highlighting the versatility of the 5-methylpyrazine scaffold in medicinal chemistry.<sup>[9]</sup>

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **5-methylpyrazine-2-carboxamide**.

Technique	Expected Data
FT-IR (KBr, $\text{cm}^{-1}$ )	~3400-3200 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1550-1400 (C=C and C=N stretching of pyrazine ring)
$^1\text{H}$ NMR (DMSO-d <sub>6</sub> , $\delta$ ppm)	~8.7 (s, 1H, pyrazine-H), ~8.5 (s, 1H, pyrazine-H), ~7.8 (br s, 1H, -NH <sub>2</sub> ), ~7.6 (br s, 1H, -NH <sub>2</sub> ), ~2.5 (s, 3H, -CH <sub>3</sub> )
$^{13}\text{C}$ NMR (DMSO-d <sub>6</sub> , $\delta$ ppm)	~165 (C=O), ~150-140 (pyrazine ring carbons), ~20 (-CH <sub>3</sub> )
Mass Spectrometry (EI)	m/z 137 ( $\text{M}^+$ ), characteristic fragmentation pattern

Note: The exact spectral values may vary slightly depending on the solvent and instrument used. The structural characterization of pyrazine carboxamide derivatives has been reported in various studies.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Safety and Handling

Adherence to proper safety protocols is crucial when handling **5-methylpyrazine-2-carboxamide**.

### Hazard Identification:

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H332: Harmful if inhaled.

- H335: May cause respiratory irritation.

#### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the material safety data sheet (MSDS) for comprehensive safety and handling information. Proper storage in a cool, dry, and well-ventilated area away from incompatible materials is recommended.<sup>[3]</sup>

## Conclusion

**5-Methylpyrazine-2-carboxamide** stands as a testament to the enabling power of heterocyclic chemistry in drug development. Its straightforward synthesis, well-defined properties, and proven utility as a key intermediate for high-value APIs make it an indispensable tool for medicinal chemists and process development scientists. A comprehensive understanding of its synthesis, characterization, and handling, as detailed in this guide, is paramount for its successful application in the creation of next-generation therapeutics.

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